molecular formula C5H5N3O3 B1290457 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1175146-73-2

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No. B1290457
M. Wt: 155.11 g/mol
InChI Key: KSGBEEROVNQAAB-UHFFFAOYSA-N
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Description

“2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .


Synthesis Analysis

A synthetic approach to 1H-1,2,3-triazol-1-yl acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions .


Molecular Structure Analysis

The molecular structure of “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” can be analyzed using different spectral techniques. For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The synthesis of 1H-1,2,3-triazol-1-yl acetic acids often involves 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . The use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds has also been studied for preparing compounds of this type .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” can be determined using various techniques. For example, the melting point can be determined experimentally . The NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .

Scientific Research Applications

Catalytic Synthesis

Field

Chemistry, specifically organic synthesis .

Summary

1,2,3-triazoles are a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They are used in the synthesis of uncountable molecules useful in medicine and photochemistry .

Methods

The main developments in this field have been based on the preparation of diverse compounds with an eye on the regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds .

Results

The development of new catalytic and eco-compatible approaches has been a major achievement in this field .

Biological Applications

Field

Biomedical research .

Summary

1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Methods

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Results

Several biological activities of this promising heterocycle have been discovered .

Antifungal and Antimicrobial Activity

Field

Pharmaceutical research .

Summary

1H-1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antifungal activity .

Methods

The compounds were synthesized and then tested for their antifungal activity .

Results

The compounds exhibited antifungal activity .

Synthesis of Indole Derivatives

Summary

Indole derivatives, which can be synthesized using 1,2,3-triazoles, are important types of molecules and natural products that play a main role in cell biology . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Methods

The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .

Results

Indoles, both natural and synthetic, show various biologically vital properties .

Antiviral and Anticancer Activity

Summary

1H-1,2,3-triazole-4-carboxylic acid derivatives, such as “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid”, were used for the synthesis of compounds that exhibited antifungal, antimicrobial, antiviral, and anticancer activity .

Methods

These compounds were synthesized and then tested for their antifungal, antimicrobial, antiviral, and anticancer activity .

Results

The compounds exhibited antifungal, antimicrobial, antiviral, and anticancer activity .

Synthesis of Liquid Crystals

Field

Materials Science .

Summary

1,2,3-triazoles have found widespread application in various areas, including the creation of liquid crystals .

Methods

The compounds were synthesized and then used in the production of liquid crystals .

Results

Successful implementations of 1,2,3-triazoles in the production of liquid crystals have been reported .

Future Directions

The 1,2,3-triazole ring is a promising structural fragment for the development of new drugs . Future research could focus on the synthesis of new derivatives and the exploration of their biological activities.

properties

IUPAC Name

2-(4-formyltriazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c9-3-4-1-8(7-6-4)2-5(10)11/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGBEEROVNQAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid

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